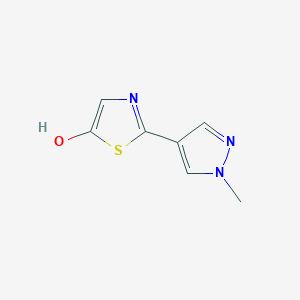

2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol” is a chemical compound with the CAS Number: 2155855-91-5 . It has a molecular weight of 181.22 . The compound is typically stored at -10 degrees Celsius and is available in powder form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamides were synthesized from 2-chloropyrimidine-4-carboxylic acid, 1-methyl-4-pyrazole borate pinacol ester, substituted anilines or substituted benzylamines .

Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C7H7N3OS/c1-10-4-5(2-9-10)7-8-3-6(11)12-7/h2-4,11H,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at -10 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The result revealed that compound 13 displayed superior antipromastigote activity .

Molecular Docking Studies

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Synthesis of Novel Heterocycles

“this compound” can be used in the synthesis of novel heterocycles. For instance, 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles were synthesized using simple procedures .

Preparation of Aminothiazoles

It is involved in several reactions as a reagent for the preparation of aminothiazoles . Aminothiazoles are known to have γ-secretase modulating properties .

Potential JAK2 Inhibitors for Myeloproliferative Disorders Therapy

The compound can be used in the preparation of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy .

TGF-β1 and Active A Signaling Inhibitors

Pyridine derivatives, which can be prepared using “this compound”, are known to inhibit TGF-β1 and active A signaling .

Inhibitors of c-Met Kinase for the Treatment of Cancer

MK-2461 analogs, which can be prepared using “this compound”, are known to inhibit c-Met kinase, which is beneficial for the treatment of cancer .

Antimicrobial, Anti-inflammatory, and Antihypertensive Activities

Pyrazoles, which include “this compound”, are known to exhibit antimicrobial, anti-inflammatory, and antihypertensive activities .

Zukünftige Richtungen

The future directions for “2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol” and similar compounds could involve further exploration of their potential pharmacological effects. For instance, hydrazine-coupled pyrazole derivatives have been suggested as potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as thiazole and imidazole derivatives, have been found to interact with a variety of biological targets .

Mode of Action

It is known that thiazole and imidazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes .

Biochemical Pathways

Thiazole and imidazole derivatives have been found to impact a variety of biochemical pathways, often leading to downstream effects such as antimicrobial, antifungal, antiviral, and antitumor activities .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that environmental factors can significantly impact the action of a compound .

Eigenschaften

IUPAC Name |

2-(1-methylpyrazol-4-yl)-1,3-thiazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-10-4-5(2-9-10)7-8-3-6(11)12-7/h2-4,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVSPWYMBWAVGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(S2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2407555.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)

![2-Chloro-N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]acetamide](/img/structure/B2407561.png)

![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline](/img/structure/B2407562.png)

![4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole](/img/structure/B2407564.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2407567.png)

![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2407570.png)